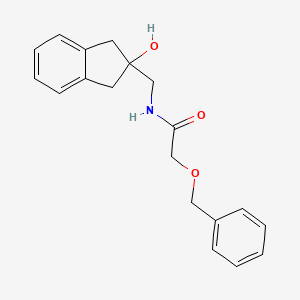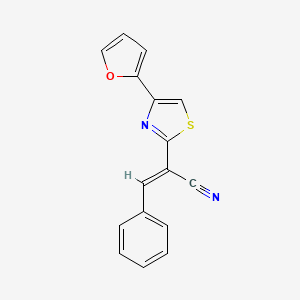
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile and related derivatives typically involves Knoevenagel condensation reactions. For instance, Al-Omran et al. (2011) detailed the synthesis of novel derivatives through the condensation of 2-(benzothiazol-2-ylthio) acetonitrile with furan-2-carbaldehyde, leading to the formation of E-isomers exclusively, demonstrating the specificity of reaction conditions towards the desired isomer formation (Al-Omran, El-Khair, & Mohareb, 2011).
Molecular Structure Analysis
The molecular structure of compounds related to (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile has been elucidated using techniques like X-ray crystallography and NMR spectroscopy. Rahmani et al. (2017) performed X-ray powder diffraction to determine the crystal structure of a similar compound, highlighting the importance of structural characterization in understanding compound properties (Rahmani et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile includes participation in various organic reactions, such as nucleophilic addition or substitution. Aleksandrov and El’chaninov (2016) discussed reactions with strong electrophiles, underlining the compound's utility in synthesizing pharmacologically active molecules with furan or thiophene substitutions (Aleksandrov & El’chaninov, 2016).
Aplicaciones Científicas De Investigación
Anticancer Properties
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile derivatives exhibit significant potential in anticancer applications. A study by Matiichuk et al. (2022) demonstrated that certain derivatives showed moderate action against breast cancer cell lines MDA-MB-468 and T-47D, indicating a potential role in cancer treatment (Matiichuk et al., 2022).
Applications in Electrochromic Materials
These compounds have been explored for their utility in electrochromic materials. Akpinar, Udum, and Toppare (2013) synthesized thiazolo[5,4-d]thiazole-containing copolymers, demonstrating their potential in electrochromic applications due to their low band-gap values and multichromic properties (Akpinar, Udum, & Toppare, 2013).
Antimicrobial and Antibacterial Agents
These compounds are also significant in the realm of antimicrobial and antibacterial agents. Research by Abdelhamid et al. (2018) showed that pyridines, thiazoles, and other derivatives exhibited high cytotoxicity against certain bacterial strains and cancer cell lines, suggesting a broad spectrum of biological activity (Abdelhamid, Al-Gendey, & Abdelhamid, 2018).
Antinociceptive and Anti-Inflammatory Properties
Selvam et al. (2012) discovered that certain thiazolopyrimidine derivatives synthesized from (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-phenylacrylonitrile exhibit significant antinociceptive and anti-inflammatory activities. This opens the possibility of their use in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).
Propiedades
IUPAC Name |
(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c17-10-13(9-12-5-2-1-3-6-12)16-18-14(11-20-16)15-7-4-8-19-15/h1-9,11H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZUCAJUDRICFB-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2494328.png)
![3-[[(E)-2-cyano-3-[2-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2494329.png)
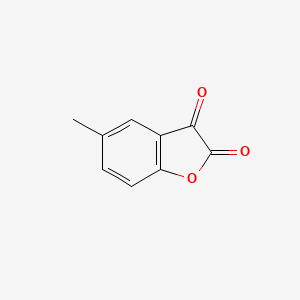
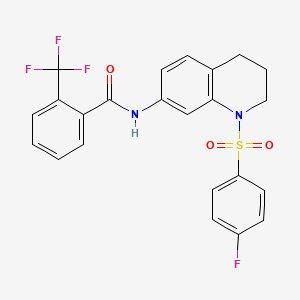
![2-[(2-Chloroacetyl)amino]-N-methylcyclopentane-1-carboxamide](/img/structure/B2494336.png)
![(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2494337.png)
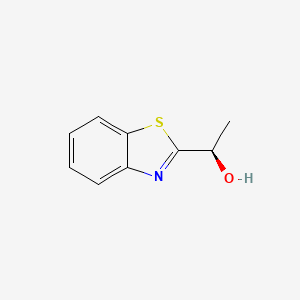
![3-(2-Ethoxyphenoxy)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2494339.png)
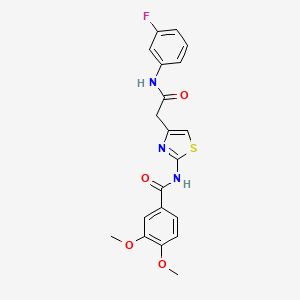
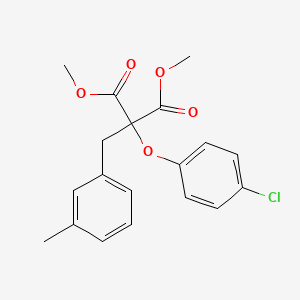
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2494346.png)

![1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole](/img/structure/B2494348.png)
